molecular formula C17H13N7O2 B2686095 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428350-12-2

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2686095
CAS No.: 1428350-12-2
M. Wt: 347.338
InChI Key: JGCZWLFCDWWUFA-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Pyrazolyl-Pyrimidine Synthesis: The pyrazolyl-pyrimidine moiety is often prepared through the condensation of appropriate pyrazole and pyrimidine precursors.

    Coupling Reaction: The final step involves coupling the quinazolinone core with the pyrazolyl-pyrimidine moiety via an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone, potentially yielding dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its interactions with specific enzymes or receptors are of particular interest.

Industry

Industrially, the compound can be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the pyrazolyl-pyrimidine moiety can enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide
  • N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
  • 4-oxo-3,4-dihydroquinazoline derivatives

Uniqueness

What sets 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide apart is its combined structural features, which provide a unique pharmacophore for drug design. Its ability to interact with multiple biological targets simultaneously makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O2/c25-16(9-23-11-20-13-5-2-1-4-12(13)17(23)26)22-14-8-15(19-10-18-14)24-7-3-6-21-24/h1-8,10-11H,9H2,(H,18,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCZWLFCDWWUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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